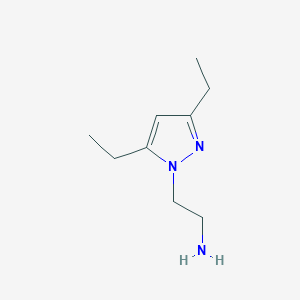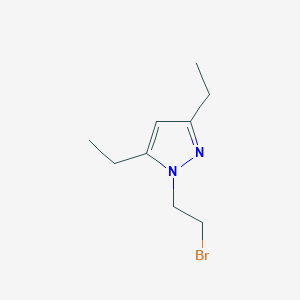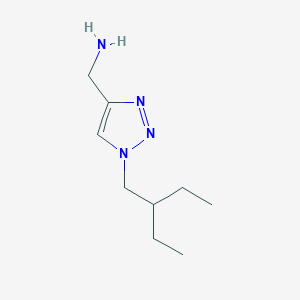
Cyclopentyl(pyridin-4-yl)methanamine hydrochloride
Vue d'ensemble
Description
Cyclopentyl(pyridin-4-yl)methanamine hydrochloride (CPMA HCl) is a cyclic amine compound that has been used in various scientific research applications. It has many biochemical and physiological effects, and is a useful tool for laboratory experiments.
Applications De Recherche Scientifique
Catalysis and Polymerization
One significant application of cyclopentyl substituted pyridine compounds is in catalysis and polymerization processes. For instance, complexes with N-cyclopentyl substituted ligands demonstrated high catalytic activity for the polymerization of methyl methacrylate (MMA), leading to polymers with significant syndiotacticity. This indicates the potential of such compounds in precise polymer synthesis, which is crucial for developing materials with specific properties (Kim et al., 2014).
Anticonvulsant Agents
In the pharmaceutical domain, novel Schiff bases of 3-aminomethyl pyridine have been synthesized and exhibited notable anticonvulsant activity. This highlights the potential of cyclopentyl(pyridin-4-yl)methanamine hydrochloride derivatives as frameworks for developing new anticonvulsant drugs, offering insights into the design of compounds with enhanced efficacy and selectivity (Pandey & Srivastava, 2011).
Molecular Synthesis
The compound and its derivatives are pivotal in molecular synthesis, demonstrating versatility in forming complex molecules. For example, palladium and platinum complexes based on pyridine and other heterocyclic Schiff bases have been synthesized, characterized, and shown to possess anticancer activity. This suggests their potential application in medicinal chemistry for the development of novel anticancer agents (Mbugua et al., 2020).
Material Science and Imaging
In material science and imaging, iron(III) complexes involving pyridine derivatives have been synthesized and explored for their photocytotoxic properties and cellular imaging applications. These complexes have shown the ability to generate reactive oxygen species under red light, indicating their potential use in photodynamic therapy and cellular imaging (Basu et al., 2014).
Detection of Metal Ions
Compounds resulting from the reaction of dibromonaphthalene-1,4-dione with pyridyl amines have shown selective detection capabilities for Hg^2+ and Ni^2+ ions. This illustrates the potential of cyclopentyl(pyridin-4-yl)methanamine hydrochloride derivatives in developing sensitive and selective sensors for environmental and analytical applications (Aggrwal et al., 2021).
Propriétés
IUPAC Name |
cyclopentyl(pyridin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-11(9-3-1-2-4-9)10-5-7-13-8-6-10;/h5-9,11H,1-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBXDUBCODLPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)


![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)






![2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1471931.png)
